Cas no 632-32-6 (delta8(14)-Ergostenol)

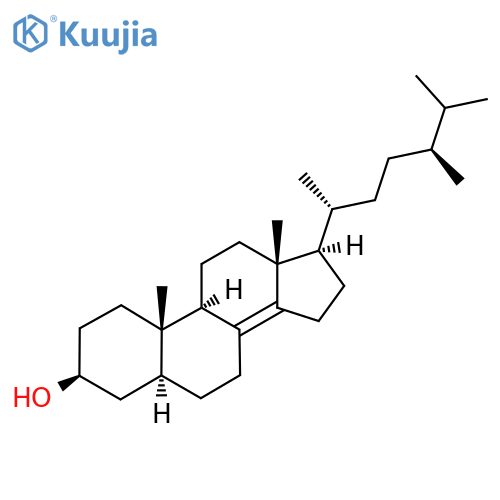

delta8(14)-Ergostenol structure

delta8(14)-Ergostenol 化学的及び物理的性質

名前と識別子

-

- (3beta,5alpha)-ergost-8(14)-en-3-ol

- (3b,5a)-Ergost-8(14)-en-3b-ol

- .alpha.-Ergostenol

- Ergost-8(14)-en-3-ol, (3.beta.,5.alpha.)-

- (24S)-beta-Methyl cholest-8(14)-enol

- SCHEMBL4429574

- 5.alpha.-Ergost-8(14)-en-3.beta.-ol

- Ergost-8(14)-en-3-ol

- Ergost-8(14)-en-3-ol,5.alpha.)-

- (3beta,5alpha,24S)-Ergost-8(14)-en-3-ol

- DTXSID10310283

- DTXSID70871800

- 5alpha-Ergost-8(14)-en-3beta-ol

- NSC224270

- alpha-Ergostenol

- AWYDNKRGSOPYQB-ZHYOCZQLSA-N

- NSC-224270

- 5alpha-Ergosta-8(14)-ene-3beta-ol

- 632-32-6

- UNII-Z3RI2342BX

- C19652

- (3.BETA.,5.ALPHA.)-ERGOST-8(14)-EN-3-OL

- (3S,5S,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- delta8(14)-Ergostenol

- Ergost-8(14)-en-3beta-ol

- Q27294955

- .ALPHA.-ERGOSTENOL [MI]

- LMST01030113

- CHEBI:181925

- HY-N12501

- CS-0926322

- Ergost-8(14)-en-3-ol #

- Z3RI2342BX

- alpha-Ergostenol [MI]

- .DELTA.8(14)-Ergostenol

- SCHEMBL4429572

- DTXCID70261409

- TS-10194

- Ergost-8(14)-en-3-ol, (3beta,5alpha)-

- (3S,5S,9R,10S,13R,17R)-17-((2R,5S)-5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol

-

- インチ: InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-22,24,26,29H,7-17H2,1-6H3

- InChIKey: AWYDNKRGSOPYQB-UHFFFAOYSA-N

- ほほえんだ: CC(C)C(C)CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O

計算された属性

- せいみつぶんしりょう: 400.37074

- どういたいしつりょう: 400.370516150g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 632

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 8

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 8.2

じっけんとくせい

- 密度みつど: 0.9575 (rough estimate)

- ゆうかいてん: 130-131°

- ふってん: 463.29°C (rough estimate)

- 屈折率: 1.5100 (estimate)

- PSA: 20.23

- ひせんこうど: D16 +11° (c = 0.9 in methanol); 546 -10.2° (c = 1 in methanol)

delta8(14)-Ergostenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN7070-100mg |

Ergostenol |

632-32-6 | 98.21% | 100mg |

¥ 12500 | 2024-07-20 | |

| TargetMol Chemicals | TN7070-50mg |

Ergostenol |

632-32-6 | 98.21% | 50mg |

¥ 9330 | 2024-07-20 | |

| TargetMol Chemicals | TN7070-200 mg |

Ergostenol |

632-32-6 | 98.21% | 200mg |

¥ 26,654 | 2023-07-11 | |

| TargetMol Chemicals | TN7070-1 mg |

Ergostenol |

632-32-6 | 98.21% | 1mg |

¥ 1,300 | 2023-07-11 | |

| TargetMol Chemicals | TN7070-10 mg |

Ergostenol |

632-32-6 | 98.21% | 10mg |

¥ 4,387 | 2023-07-11 | |

| TargetMol Chemicals | TN7070-50 mg |

Ergostenol |

632-32-6 | 98.21% | 50mg |

¥ 11,847 | 2023-07-11 | |

| TargetMol Chemicals | TN7070-100 mg |

Ergostenol |

632-32-6 | 98.21% | 100MG |

¥ 17,769 | 2023-07-11 | |

| TargetMol Chemicals | TN7070-5 mg |

Ergostenol |

632-32-6 | 98.21% | 5mg |

¥ 2,925 | 2023-07-11 | |

| TargetMol Chemicals | TN7070-25 mg |

Ergostenol |

632-32-6 | 98.21% | 25mg |

¥ 7,897 | 2023-07-11 | |

| TargetMol Chemicals | TN7070-10mg |

Ergostenol |

632-32-6 | 98.21% | 10mg |

¥ 4320 | 2024-07-20 |

delta8(14)-Ergostenol 関連文献

-

1. CCXC.—Studies in the sterol group. Part VI. Di-hydroergosterol and the formation of isomeridesIsidor Morris Heilbron,Frank Johnstone,Frank Stuart Spring J. Chem. Soc. 1929 2248

-

2. CXXII.—Studies in the sterol group. Part IV. The existence of isomeric ergosterolsIsidor Morris Heilbron,Wilfred Archibald Sexton,Frank Stuart Spring J. Chem. Soc. 1929 926

-

3. CCCLIII.—Studies in the sterol group. Part X. The relationship of the fully saturated derivatives of ergosterol and sitosterolFrank Stuart Spring J. Chem. Soc. 1930 2664

-

I. M. Heilbron,A. L. Morrison,J. C. E. Simpson J. Chem. Soc. 1933 302

-

5. 158. The structure of the sterols and bile acidsI. M. Heilbron,J. C. E. Simpson,F. S. Spring J. Chem. Soc. 1933 626

-

6. 230. Studies in the sterol group. Part XV. The relationship between α- and β-ergostenol and their derived hydrocarbonsAlexander Lang Morrison,James Charles Edward Simpson J. Chem. Soc. 1932 1710

-

7. 111. The action of selenium dioxide on sterols and bile acids. Part II. The formation of isomeric dihydroxycholadienic acids from apocholic acid and dihydroxycholenic acid and a note on the oxidation products of dihydroergosterolR. K. Callow J. Chem. Soc. 1936 462

-

8. CXXI.—Studies in the sterol group. Part III. The acetylation and catalytic hydrogenation of ergosterolIsidor Morris Heilbron,Wilfred Archibald Sexton J. Chem. Soc. 1929 921

-

9. 227. Studies in the sterol group. Part XII. The oxidation of α-ergostenol and its derivativesIsidor Morris Heilbron,James Charles Edward Simpson,Donald Graham Wilkinson J. Chem. Soc. 1932 1699

-

10. 229. Studies in the sterol group. Part XIV. β-Ergostenol and its derivativesIsidor Morris Heilbron,Donald Graham Wilkinson J. Chem. Soc. 1932 1708

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量